methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
The synthesis of methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzothiazole moiety. The final steps involve the acetylation and esterification reactions to form the desired compound. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of sulfur and nitrogen atoms makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, targeting specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole and benzothiazole rings. Common reagents include halogens and alkylating agents.
Scientific Research Applications
Methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its biological activity.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole and benzothiazole rings play a crucial role in binding to these targets, often through hydrogen bonding and hydrophobic interactions. This binding can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects .
Comparison with Similar Compounds
Compared to other thiazole derivatives, methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate stands out due to its unique combination of functional groups. Similar compounds include:
Sulfathiazole: An antimicrobial agent with a simpler structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal agent with a benzothiazole moiety.
These comparisons highlight the versatility and potential of this compound in various scientific and industrial applications.
Properties
Molecular Formula |
C20H15N3O6S2 |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
methyl 5-phenyl-2-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H15N3O6S2/c1-29-19(26)16-17(12-7-3-2-4-8-12)30-20(22-16)21-15(24)11-23-18(25)13-9-5-6-10-14(13)31(23,27)28/h2-10H,11H2,1H3,(H,21,22,24) |
InChI Key |
SQIQBYNCHWTNKE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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